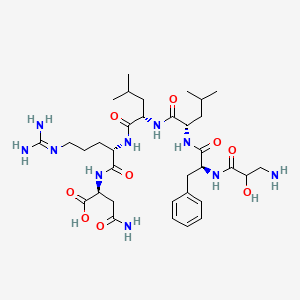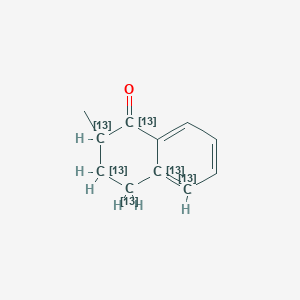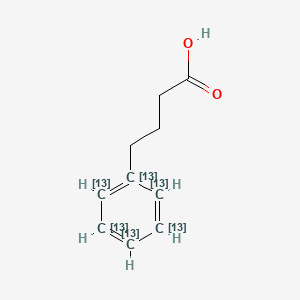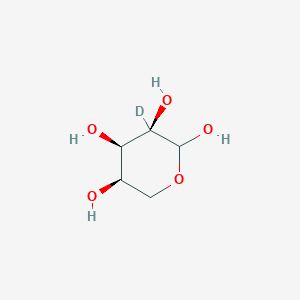
JWH 250-d11
Übersicht
Beschreibung
JWH 250-d11 is a synthetic cannabinoid from the phenylacetylindole family . It is also known as 2-(2-Methoxyphenyl)-1-(1-(pentyl-d11)-1H-indol-3-yl)ethanone . It is used for research purposes and is not intended for human or veterinary diagnostic or therapeutic use .
Synthesis Analysis
The synthesis of JWH-250 involves a series of chemical reactions. The synthesis of the 4-hydroxypentyl metabolite of JWH-250 presented unique challenges compared to the 3-naphthoyl series of JWH indoles . The synthesis was completed in four synthetic steps .Molecular Structure Analysis
The molecular formula of JWH 250-d11 is C22 D11 H14 N O2 . Its molecular weight is 346.507 .Chemical Reactions Analysis
JWH-250 is metabolized to a variety of hydroxylated and carboxylated derivatives . The compound is a major metabolite of JWH-250 .Physical And Chemical Properties Analysis
JWH 250-d11 is a neat product . It is a stable isotope labelled compound .Wissenschaftliche Forschungsanwendungen
Pharmacological Effects
- Neuropharmacological Activity : JWH-250 and JWH-073, two synthetic cannabinoid agonists, exhibit significant pharmacological effects in mice, including hypothermia, increased pain threshold, catalepsy, reduced motor activity, and stimulated dopamine release in the nucleus accumbens. These effects underscore their psychoactive potential and suggest synergistic interactions when combined (Ossato et al., 2016).
Detection and Analysis
- Detection in Biological Samples : A method for the quantification of JWH-018, JWH-073, and JWH-250 in human whole blood has been developed, highlighting the importance of accurate detection in biological samples. This is vital for doping control and forensic analysis (Kacinko et al., 2011).
- Detection in Equine Urine : A doping control method has been validated for detecting four JWH-250 metabolites in equine urine, indicating its relevance in sports doping analysis (You et al., 2018).
- Analysis in Oral Fluid : Research on the detection of JWH-250 and other synthetic cannabinoids in oral fluid samples further expands the scope of its analysis in various biological matrices (Coulter et al., 2011).
- Quantitative Identification in Products : Identification and quantification of JWH-250 as an adulterant in products obtained via the internet demonstrate its prevalence in unregulated substances and the necessity of robust analytical methods (Nakajima et al., 2010).
Additional Insights
- Differentiating Isomers : A study on the electron ionization mass spectra of JWH-250 and its isomers, JWH-302 and JWH-201, provides insights into differentiating these structurally similar compounds, which is crucial for accurate identification (Harris et al., 2014).
- Immunoassay for Detection : An immunoassay developed for detecting JWH-018 and JWH-250 in urine samples represents an advancement in drug screening technologies (Arntson et al., 2013).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2-methoxyphenyl)-1-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-3-4-9-14-23-16-19(18-11-6-7-12-20(18)23)21(24)15-17-10-5-8-13-22(17)25-2/h5-8,10-13,16H,3-4,9,14-15H2,1-2H3/i1D3,3D2,4D2,9D2,14D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLSJIQJQKDDCM-RYFBRYQRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857901 | |
| Record name | 2-(2-Methoxyphenyl)-1-[1-(~2~H_11_)pentyl-1H-indol-3-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenyl)-1-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]ethanone | |
CAS RN |
1346598-78-4 | |
| Record name | 2-(2-Methoxyphenyl)-1-[1-(~2~H_11_)pentyl-1H-indol-3-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethanone, 1-[4-(aminooxy)-2-hydroxyphenyl]- (9CI)](/img/no-structure.png)
![D-[1,3-13C2]Ribose](/img/structure/B583941.png)



![6-Methyl-1H-pyrazolo[4,3-c]pyridazine 5-oxide](/img/structure/B583952.png)




![3,7-Methano-1h-cyclopenta[b]pyridine](/img/structure/B583960.png)
![[1'-13C]ribothymidine](/img/structure/B583962.png)